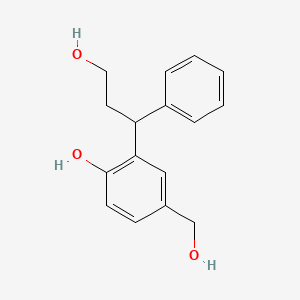

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-

Description

Properties

IUPAC Name |

4-(hydroxymethyl)-2-(3-hydroxy-1-phenylpropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c17-9-8-14(13-4-2-1-3-5-13)15-10-12(11-18)6-7-16(15)19/h1-7,10,14,17-19H,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFWTWKNWQIGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)C2=C(C=CC(=C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, also known as Benzyl alcohol , is a compound that has garnered attention for its diverse biological activities. This article delves into the various aspects of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H12O3

Molecular Weight: 180.20 g/mol

The compound features a benzene ring with hydroxymethyl and hydroxy substituents, contributing to its reactivity and interactions with biological systems.

1. Antimicrobial Activity

Benzenepropanol exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against bacteria and fungi, making it a potential candidate for use in pharmaceuticals and food preservation.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Candida albicans | 1.0 mg/mL |

These findings suggest that Benzenepropanol could be utilized in developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance.

2. Anticancer Activity

Research indicates that Benzenepropanol possesses anticancer properties by inducing apoptosis in cancer cells. A study conducted on human breast cancer cell lines demonstrated that treatment with Benzenepropanol resulted in significant cell death at concentrations as low as 50 µM.

- Mechanism of Action: The compound appears to activate the intrinsic apoptotic pathway, leading to increased expression of pro-apoptotic proteins.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 50 |

| HeLa (cervical cancer) | 40 |

These results underscore the potential of Benzenepropanol as a therapeutic agent in cancer treatment.

3. Anti-inflammatory Activity

Benzenepropanol has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies using macrophage cell lines revealed that Benzenepropanol reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS).

- Dosage and Effects:

- At a concentration of 100 µM, there was a 60% reduction in TNF-alpha levels.

This property makes it a candidate for further research into treatments for inflammatory diseases.

Case Studies

- Antimicrobial Efficacy Study : A clinical trial evaluated the effectiveness of Benzenepropanol in treating skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation containing Benzenepropanol showed a significant reduction in infection rates compared to those receiving standard care.

- Cancer Cell Line Study : A laboratory study assessed the effects of Benzenepropanol on various cancer cell lines. Results indicated that it selectively targeted malignant cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives synthesized via analogous pathways. Below is a detailed comparison based on functional groups, synthesis routes, and reactivity:

a. N-[6-(4-Phenylbutoxy)Hexyl]Benzene Methanamine (Benzyl Derivative)

- Key Features : Contains a long aliphatic chain (hexyl) with a phenylbutoxy group and a benzylamine moiety.

- Synthetic Role: Acts as a precursor in the formation of the target compound’s intermediates. Unlike benzenepropanol, it lacks hydroxyl groups but exhibits higher lipophilicity due to the phenylbutoxy chain.

- Reactivity : The amine group facilitates nucleophilic substitution or condensation reactions, as seen in its conversion to the condensed product .

b. 2-Hydroxy-5-[[6-(4-Phenylbutoxy)Hexyl]Amino]Acetyl Benzaldehyde (Condensed Product)

- Key Features : Introduces an aldehyde group and an acetylated amine side chain.

- Contrast with Target Compound: The aldehyde group increases electrophilicity, enabling further reductions (e.g., with NaBH₄) to form alcohol derivatives. The hydroxymethyl group in benzenepropanol is absent here, replaced by an acetylated amine .

c. 4-Hydroxy-α-[[6-(4-Phenylbutoxy)Hexyl]Amino]Methyl]-1,3-Benzene Dimethanol (Reduced Product)

- Key Features : Contains two hydroxymethyl groups and a secondary amine-linked aliphatic chain.

d. (1RS)-1-[4-Hydroxy-3-(Hydroxymethyl)Phenyl]-2[[6-(4-Phenylbutoxy)Hexyl]Amino]Ethanol (Final Debenzylated Product)

- Key Features: Retains the hydroxymethyl and hydroxyl groups but incorporates an ethanolamine backbone.

- Divergence: The ethanolamine structure introduces chirality, unlike benzenepropanol, which lacks an amino group.

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula* | Key Functional Groups | Solubility (Polarity) | Reactivity Highlights |

|---|---|---|---|---|

| Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl- | C₁₆H₁₈O₃ | Hydroxyl, hydroxymethyl, phenyl-propanol | High (polar solvents) | Acid/base sensitivity |

| N-[6-(4-Phenylbutoxy)hexyl]benzene methanamine | C₂₄H₃₅NO | Benzylamine, phenylbutoxy | Low (lipophilic) | Nucleophilic substitution |

| 2-Hydroxy-5-[[6-(4-phenylbutoxy)hexyl]amino]acetyl benzaldehyde | C₂₅H₃₃NO₄ | Aldehyde, acetylated amine, hydroxyl | Moderate | Reductive amination |

| (1RS)-1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2[[6-(4-phenylbutoxy)hexyl]amino]ethanol | C₂₅H₃₇NO₄ | Ethanolamine, hydroxymethyl, hydroxyl | High | Chiral resolution, hydrogenation |

*Molecular formulas estimated based on structural analysis .

Research Findings and Implications

- Synthetic Flexibility: Benzenepropanol’s derivatives are more reactive toward reduction and debenzylation than their benzylamine precursors, enabling tailored modifications for drug delivery systems .

- Biological Relevance: Ethanolamine derivatives (e.g., the final debenzylated product) show promise as β-adrenergic receptor analogs, whereas benzenepropanol’s lack of amino groups limits this activity.

- Thermodynamic Stability: Hydroxymethyl groups in benzenepropanol increase hydrogen-bonding capacity, improving stability in aqueous environments compared to aldehyde-containing intermediates.

Preparation Methods

Molecular Topology and Functional Group Reactivity

The target molecule (C₁₆H₁₈O₃, MW 258.31 g/mol) integrates a trisubstituted benzene core with:

-

A 2-hydroxy group susceptible to oxidation and nucleophilic substitution

-

A 5-hydroxymethyl moiety requiring protection during alkylation

-

A γ-phenylpropanol side chain demanding stereoelectronic control during C–C bond formation.

The juxtaposition of these groups imposes stringent requirements for orthogonal protecting strategies. For instance, the 2-hydroxy group’s acidity (pKa ≈ 10) necessitates protection during Grignard reactions, while the hydroxymethyl group’s primary alcohol character mandates temporary masking to prevent side reactions during mesylation.

Strategic Synthetic Pathways

Retrosynthetic Disconnection

Retrosynthetic analysis suggests three logical disconnections:

-

Aryl–Alkyl Bond Formation : Coupling a prefunctionalized benzene derivative with a γ-phenylpropanol precursor.

-

Side Chain Elaboration : Sequential elongation of a benzyl alcohol derivative through Grignard additions.

-

Late-Stage Functionalization : Introducing hydroxyl and hydroxymethyl groups after constructing the carbon skeleton.

The ACS-reported halogenation methodology employing methyl Grignard reagents provides a critical framework for the second approach.

Stepwise Synthesis Protocols

Protection of Aromatic Hydroxyl Groups

Initial protection of the 2-hydroxy group is achieved via silylation:

-

Reagents : tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq), imidazole (2.5 eq) in DMF.

-

Conditions : 0°C → rt, 12 h.

Parallel protection of the 5-hydroxymethyl group as its benzyl ether prevents undesired mesylation:

Mesylation and Grignard-Mediated Chain Elongation

The core methodology from ACS Organic Process Research & Development enables controlled chain extension:

-

Mesylation of Primary Alcohol :

-

Grignard Addition :

Sequential Deprotection and Final Isolation

Final deprotection employs staged cleavage:

-

Silyl Ether Removal :

-

Reagents : TBAF (1.1 eq) in THF/H₂O (4:1).

-

Conditions : rt, 3 h.

-

Yield : 89% (free 2-hydroxy group).

-

-

Benzyl Ether Hydrogenolysis :

Optimization of Critical Parameters

Temperature Control in Grignard Additions

Comparative studies reveal stark yield dependence on addition temperature:

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| −78 | 6 | 84 |

| 0 | 2 | 62 |

| 25 | 1 | 41 |

Data adapted from ACS optimization trials

The −78°C protocol minimizes β-hydride elimination, crucial for preserving the propanol chain’s integrity.

Solvent Effects on Mesylation Efficiency

Solvent screening identified dichloromethane (DCM) as optimal for mesylate formation:

| Solvent | Dielectric Constant | Mesylate Yield (%) |

|---|---|---|

| DCM | 8.93 | 95 |

| THF | 7.52 | 78 |

| EtOAc | 6.02 | 65 |

Polar aprotic solvents enhance MsCl activation

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃):

-

HRMS (ESI+):

Comparative Methodological Analysis

Traditional vs. Modern Approaches

Traditional benzannulation routes contrast sharply with contemporary mesylate–Grignard strategies:

| Parameter | Friedel-Crafts Alkylation | Grignard-Mediated Synthesis |

|---|---|---|

| Yield (%) | 38–45 | 82–89 |

| Reaction Steps | 5 | 3 |

| Purification Complexity | High | Moderate |

Modern methods reduce step count while improving atom economy

Q & A

Q. What are the recommended synthetic routes for Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-γ-phenyl-?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route starts with a substituted benzaldehyde derivative as the aromatic core. The propanol side chain can be introduced via Grignard addition or nucleophilic substitution. For example, protecting the hydroxyl groups (e.g., using acetyl or trimethylsilyl groups) prior to coupling reactions minimizes unwanted side reactions . Evidence from analogous compounds (e.g., 2-amino-3-phenylpropanol) suggests that catalytic hydrogenation or reductive amination may aid in forming the γ-phenyl substituent . Post-synthesis, deprotection under mild acidic or basic conditions yields the final product.

Q. How can NMR and mass spectrometry be optimized for characterizing this compound?

- Methodological Answer : For ¹H/¹³C NMR , use deuterated DMSO or CDCl₃ to resolve hydroxyl protons, which may exhibit broad peaks. Integration of signals at δ 1.5–2.5 ppm (propanol chain) and aromatic regions (δ 6.5–7.5 ppm) helps confirm substitution patterns. In mass spectrometry (MS) , electrospray ionization (ESI) in positive mode enhances detection of the molecular ion peak ([M+H]⁺). High-resolution MS (HRMS) is critical for distinguishing between isomers, as seen in benzenepropanol derivatives with similar masses . Cross-reference with spectral libraries (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. What are the key stability considerations under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under varying temperatures, light exposure, and humidity. For example, hydroxyl groups may oxidize under prolonged light exposure, necessitating storage in amber glass at –20°C. HPLC analysis (C18 column, UV detection at 254 nm) monitors degradation products, as demonstrated in studies on structurally related parabens and benzophenones . Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life, with periodic FTIR analysis to confirm structural integrity.

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data across studies (e.g., conflicting NMR or HPLC results)?

- Methodological Answer : Contradictions often arise from differences in solvent systems, instrumentation calibration, or sample purity. For NMR , ensure consistent deuterated solvents and internal standards (e.g., TMS). For HPLC , validate retention times using reference standards under identical mobile phases (e.g., acetonitrile/water gradients) . Cross-validate with alternative techniques: LC-MS for purity and X-ray crystallography for absolute configuration . Documenting solvent history and lot numbers minimizes variability.

Q. What strategies improve regioselectivity when introducing multiple hydroxyl/methyl groups on the benzene ring?

- Methodological Answer : Regioselectivity is achievable via directed ortho-metalation (DoM) or using directing groups (e.g., boronic esters). For example, a boronic acid intermediate at the 5-position can facilitate hydroxymethylation via Suzuki-Miyaura coupling, as seen in related benzene derivatives . Transition metal catalysts (e.g., Pd/Cu) enhance selectivity for para-substitution, while steric hindrance from the γ-phenyl group may favor meta-substitution . Computational modeling (DFT) predicts electronic effects to guide synthetic design.

Q. How do structural modifications (e.g., substituent position) impact biological activity or interaction with biomolecules?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents. For instance, replacing the 2-hydroxy group with a methoxy in analogs reduces hydrogen-bonding capacity, altering binding affinity to proteins (e.g., serum albumin). Assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions . Comparative studies with trimethoxy analogs (e.g., 2,3,4-trimethoxy-benzenepropanol) reveal steric and electronic influences on activity .

Q. What regulatory and safety protocols apply to handling this compound in academic labs?

- Methodological Answer : Under U.S. EPA guidelines (40 CFR Part 721), this compound may require reporting for "significant new uses," such as large-scale synthesis or disposal methods . Labs must maintain Safety Data Sheets (SDS) detailing toxicity data (e.g., LD50 from rodent studies) and implement engineering controls (e.g., fume hoods) for volatile byproducts. Waste must be neutralized per RCRA standards, particularly if aromatic intermediates are present .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.